(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Description
The compound "(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate" features a hybrid heterocyclic architecture:
- Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen, often associated with metabolic stability and bioactivity .
- Thiadiazole carboxylate: A sulfur- and nitrogen-containing ring esterified to a methyl group; thiadiazoles are known for diverse pharmacological properties, including antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 4-methylthiadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-9-15(25-19-17-9)16(20)23-8-11-7-13(24-18-11)10-2-3-12-14(6-10)22-5-4-21-12/h2-3,6-7H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFFMDFRDOINOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes multiple functional groups such as isoxazole and thiadiazole rings, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.41 g/mol. The presence of the dihydrobenzo[b][1,4]dioxin moiety contributes to its unique reactivity and biological interactions. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Dihydrobenzo[b][1,4]dioxin | A fused bicyclic structure known for its biological activities |
| Isoxazole | A five-membered ring containing nitrogen that may enhance biological activity |
| Thiadiazole | A heterocyclic compound that often exhibits antimicrobial and anticancer properties |
Anticancer Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to our target compound have shown the ability to induce apoptosis in cancer cells. A notable study demonstrated that certain thiadiazole derivatives had IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The isoxazole and thiadiazole components are associated with antimicrobial properties. In vitro evaluations have shown that related compounds exhibit activity against various bacterial strains. For instance, some derivatives have been reported to have minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL against Mycobacterium tuberculosis . This suggests a promising avenue for developing new antimicrobial agents based on the structure of our target compound.
Neuroprotective Effects
The intricate structure of the compound may also confer neuroprotective properties. The presence of the dioxin moiety has been linked to protective effects in neurodegenerative disease models, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses.
Study 1: Anticancer Activity Evaluation
A series of novel derivatives including thiadiazole and isoxazole rings were synthesized and evaluated for their anticancer properties against various cancer cell lines. The study found that modifications in the side chains significantly altered biological activity, emphasizing the importance of structural optimization in drug design .
Study 2: Antimicrobial Screening
In a comprehensive screening of related compounds against bacterial pathogens, several derivatives demonstrated significant antibacterial activity. The study highlighted the potential for these compounds to serve as lead candidates for antibiotic development .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural analogs and their distinguishing features:
*Estimated based on structural similarity; †Calculated using standard atomic weights; ‡Approximate range from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
